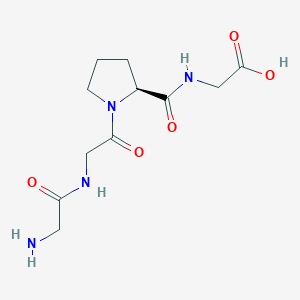

Glycylglycyl-L-prolylglycine

Description

Structure

3D Structure

Properties

CAS No. |

47070-99-5 |

|---|---|

Molecular Formula |

C11H18N4O5 |

Molecular Weight |

286.28 g/mol |

IUPAC Name |

2-[[(2S)-1-[2-[(2-aminoacetyl)amino]acetyl]pyrrolidine-2-carbonyl]amino]acetic acid |

InChI |

InChI=1S/C11H18N4O5/c12-4-8(16)13-5-9(17)15-3-1-2-7(15)11(20)14-6-10(18)19/h7H,1-6,12H2,(H,13,16)(H,14,20)(H,18,19)/t7-/m0/s1 |

InChI Key |

OJNLUJUJQIPGPH-ZETCQYMHSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CNC(=O)CN)C(=O)NCC(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC(=O)CN)C(=O)NCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Glycylglycyl L Prolylglycine and Its Analogues

Solid-Phase Peptide Synthesis (SPPS) Approaches for Glycylglycyl-L-prolylglycine

Solid-Phase Peptide Synthesis, pioneered by R. Bruce Merrifield, has become the most common method for synthesizing peptides like this compound in a laboratory setting. peptide.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. bachem.com This approach simplifies the purification process, as excess reagents and byproducts can be easily washed away by filtration after each step. bachem.com

The initial glycine (B1666218) residue is attached to the solid support through a linker molecule. This linker is a bifunctional molecule that connects the growing peptide to the insoluble resin and is designed to be cleaved under specific conditions at the end of the synthesis. bachem.com The process begins with the derivatization of the resin, which involves activating the functional groups on the support to facilitate the attachment of the first protected amino acid.

Table 1: Common Solid Supports for the Synthesis of C-Terminal Carboxylic Acid Peptides

| Resin Type | Linker Type | Cleavage Conditions | Characteristics |

| Merrifield Resin | Benzyl ester | Strong acid (e.g., HF) | The original resin for SPPS; requires harsh cleavage conditions. |

| Wang Resin | p-Alkoxybenzyl ester | Moderate acid (e.g., TFA) | Widely used for Fmoc-based SPPS due to its acid lability. peptide.com |

| 2-Chlorotrityl chloride Resin | Trityl | Very mild acid | Allows for the synthesis of protected peptide fragments. peptide.com |

For the synthesis of this compound, a Wang resin would be a suitable choice, particularly when employing the Fmoc protecting group strategy, as it allows for cleavage under relatively mild acidic conditions.

The formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide is the core reaction in SPPS. This reaction is facilitated by coupling reagents that activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

A variety of coupling reagents are available, each with its own mechanism and efficiency. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), were among the first to be widely used. merckmillipore.compeptidescientific.com However, to increase reaction rates and reduce the risk of racemization, additives like 1-hydroxybenzotriazole (HOBt) are often included. merckmillipore.com

More modern and efficient coupling reagents include uronium/aminium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and phosphonium salts like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). peptidescientific.compeptide.com These reagents generally lead to faster and more complete coupling reactions with minimal side reactions. peptide.com

Table 2: Comparison of Common Coupling Reagents

| Reagent Class | Example | Activating Species | Advantages | Disadvantages |

| Carbodiimides | DCC, DIC | O-acylisourea | Inexpensive and effective. peptidescientific.com | Can lead to byproduct formation (DCU) that is difficult to remove (with DCC). merckmillipore.com |

| Uronium/Aminium Salts | HBTU, HATU | OBt or OAt active ester | High coupling efficiency, fast reaction times, low racemization. peptidescientific.compeptide.com | Can cause side reactions if not used properly. uniurb.it |

| Phosphonium Salts | PyBOP, PyAOP | OBt active ester | Very efficient, especially for sterically hindered couplings. peptide.com | Byproducts can be hazardous (with BOP). peptide.com |

For the synthesis of this compound, a standard and effective coupling cocktail would be DIC in the presence of HOBt or the use of HBTU with a tertiary base like N,N-diisopropylethylamine (DIPEA).

To ensure that peptide bond formation occurs in a controlled and specific manner, the reactive functional groups of the amino acids must be temporarily blocked or "protected." springernature.com The most crucial of these is the α-amino group of the incoming amino acid. Two primary orthogonal protecting group strategies are widely used in SPPS: the Boc/Bzl strategy and the Fmoc/tBu strategy. jocpr.com

Boc/Bzl Strategy: In this approach, the α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group. The side chains of the amino acids are protected by benzyl (Bzl)-based groups. The Boc group is removed at each step with a moderately strong acid like trifluoroacetic acid (TFA), while the final cleavage from the resin and removal of the side-chain protecting groups requires a very strong acid, such as hydrofluoric acid (HF). peptide.com

Fmoc/tBu Strategy: This is currently the more popular strategy due to its milder conditions. The α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. The side chains are protected by tert-butyl (tBu)-based groups. The Fmoc group is removed at each step with a weak base, typically a solution of piperidine in a solvent like N,N-dimethylformamide (DMF). The final cleavage and deprotection of the tBu groups are achieved with a moderately strong acid like TFA. scispace.comnih.gov

For the synthesis of this compound, which does not have any side chains requiring protection, the choice between Boc and Fmoc strategies is less critical. However, the Fmoc strategy is generally preferred for its milder deprotection steps.

Table 3: Overview of Fmoc and Boc Protecting Group Strategies

| Strategy | α-Amino Protecting Group | Deprotection Condition | Side-Chain Protecting Groups | Final Cleavage/Deprotection |

| Fmoc/tBu | Fmoc (base-labile) | 20% Piperidine in DMF | tBu-based (acid-labile) | TFA |

| Boc/Bzl | Boc (acid-labile) | 50% TFA in DCM | Bzl-based (strong acid-labile) | HF |

The final step in SPPS is the cleavage of the completed peptide from the solid support and the removal of any remaining protecting groups. glenresearch.com The conditions for this step are dictated by the choice of linker and the protecting group strategy used.

For a synthesis of this compound using a Wang resin and the Fmoc/tBu strategy, the cleavage would be performed using a solution of trifluoroacetic acid (TFA). A common cleavage cocktail consists of TFA with scavengers such as water and triisopropylsilane (TIS) to prevent side reactions with any sensitive residues, although for this simple peptide, a high concentration of TFA in dichloromethane (DCM) would likely suffice. peptide.com The resin is treated with this acidic solution for a few hours, after which the resin is filtered off, and the peptide is precipitated from the filtrate, typically with cold diethyl ether. yale.edunih.govbiosearchtech.comyale.edu

Solution-Phase Peptide Synthesis Techniques for this compound

Solution-phase peptide synthesis, also known as conventional peptide synthesis, involves the coupling of amino acids in a homogeneous solution. springernature.com While it can be more labor-intensive due to the need for purification after each step, it is highly scalable and remains a valuable method for the large-scale production of peptides. nih.gov

In the stepwise elongation approach for this compound, the peptide chain would be built one amino acid at a time, starting from the C-terminal glycine. The general procedure for each coupling step involves:

Protection: The α-amino group of one amino acid and the α-carboxyl group of the other are protected. For example, to synthesize the Gly-Pro dipeptide, Fmoc-Gly-OH would be coupled with H-Pro-OMe (proline methyl ester).

Coupling: The two protected amino acids are dissolved in a suitable organic solvent, and a coupling reagent (e.g., DCC/HOBt or HATU) is added to facilitate peptide bond formation.

Purification: After the reaction is complete, the protected dipeptide is isolated and purified, often through extraction and crystallization or chromatography.

Deprotection: One of the protecting groups is selectively removed to allow for the next coupling reaction. For instance, the methyl ester of the dipeptide could be saponified to yield the free carboxyl group, ready for coupling with the next amino acid.

This cycle of coupling, purification, and deprotection is repeated until the full this compound sequence is assembled. rsc.org

Fragment Condensation Strategies for this compound Precursors

Fragment condensation is a powerful strategy for peptide synthesis that involves the coupling of pre-synthesized peptide segments rather than single amino acids. This approach can be particularly advantageous for longer peptides or sequences prone to aggregation during stepwise synthesis. wikipedia.orgspringernature.com For a tetrapeptide like this compound, a common strategy is the (2+2) fragment condensation, where two dipeptide fragments are coupled.

This synthesis can be performed in either the solution phase or on a solid support (Solid-Phase Fragment Condensation, SPFC). nih.govnih.govpnas.org A plausible route involves the synthesis of the dipeptides Glycylglycine (B550881) (Gly-Gly) and L-prolylglycine (Pro-Gly) separately. One fragment is prepared with a protected C-terminus (e.g., as a methyl or benzyl ester) and a free N-terminus, while the other has a protected N-terminus (e.g., with Boc or Fmoc groups) and a free C-terminus.

The two fragments are then coupled in the presence of a coupling agent. Common coupling reagents for fragment condensation include carbodiimides like N,N'-diisopropylcarbodiimide (DIC), often used with an additive such as 1-hydroxybenzotriazole (HOBt) or 3-hydroxy-3,4-dihydro-4-oxo-1,2,3-benzotriazine (HODhbt) to minimize racemization, a critical consideration at the C-terminal residue of the activated fragment. nih.govresearchgate.net5z.com The reaction is typically carried out in a suitable organic solvent like dimethylformamide (DMF). nih.gov

Table 1: Representative Reagents for (2+2) Fragment Condensation of this compound

| Fragment 1 (N-Protected) | Fragment 2 (C-Protected) | Coupling Reagent | Additive | Solvent |

| Boc-Gly-Gly-OH | H-Pro-Gly-OMe | DIC | HOBt | DMF |

| Fmoc-Gly-Gly-OH | H-Pro-Gly-OBzl | HATU | - | DMF/NMP |

This table presents hypothetical but chemically sound combinations of reagents for the described synthesis.

Following the coupling reaction, the protecting groups on the newly formed tetrapeptide are removed to yield the final this compound product.

Chemoenzymatic Synthesis Approaches for this compound Scaffolds

Chemoenzymatic peptide synthesis (CEPS) utilizes enzymes as catalysts for peptide bond formation, offering high stereo- and regioselectivity under mild reaction conditions, which circumvents the need for extensive side-chain protection and reduces the risk of racemization. nih.govnih.govresearchgate.net Proteases and lipases are the primary classes of enzymes used for this purpose. nih.govacs.org

The synthesis can be controlled either thermodynamically or kinetically. In a kinetically controlled approach, an amino acid or peptide with an activated C-terminal ester (e.g., a methyl or ethyl ester) serves as the acyl donor. researchgate.netnih.gov A protease or lipase catalyzes the aminolysis of this ester by the N-terminal amine of the second component (the nucleophile). nih.gov

For this compound, a potential chemoenzymatic route could involve the enzymatic coupling of a dipeptide ester, such as Glycyl-L-proline methyl ester (H-Gly-Pro-OMe), with another dipeptide, Glycylglycine (H-Gly-Gly-OH). Enzymes like papain, thermolysin, or various lipases could catalyze this reaction. nih.govplu.mxlongdom.orgresearchgate.net The choice of enzyme is critical and depends on its substrate specificity. Lipases, for instance, are known for their stability in organic solvents, which can be beneficial for substrate solubility. acs.orgnih.gov

Table 2: Potential Enzyme Systems for Chemoenzymatic Synthesis of this compound

| Acyl Donor | Nucleophile | Enzyme Catalyst | Reaction Medium |

| H-Gly-Gly-OEt | H-Pro-Gly-OH | Papain | Aqueous buffer / Organic co-solvent |

| Z-Gly-Pro-OMe | H-Gly-Gly-NH2 | Thermolysin | Aqueous buffer |

| Boc-Gly-Gly-OEt | H-Pro-Gly-OH | Candida antarctica Lipase B | Organic solvent (e.g., t-butanol) |

This table outlines plausible chemoenzymatic strategies based on established enzyme specificities.

The reaction conditions, such as pH, temperature, and solvent system, must be carefully optimized to favor synthesis over the competing hydrolysis reaction. nih.gov

Purification Strategies for Synthetic this compound and its Intermediates

After synthesis, the crude peptide product contains the target molecule along with impurities such as unreacted starting materials, deletion sequences, and by-products from the cleavage of protecting groups. bachem.com Purification is therefore essential to isolate the desired compound.

The standard and most widely used method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . bachem.commdpi.com This technique separates molecules based on their hydrophobicity. For a relatively small and polar peptide like this compound, a typical RP-HPLC setup would include:

Stationary Phase: A C18-modified silica column is commonly used.

Mobile Phase: A gradient system of water (Solvent A) and acetonitrile (B52724) (Solvent B) is employed. Both solvents are typically acidified with a small amount of an ion-pairing agent, most commonly 0.1% trifluoroacetic acid (TFA), to improve peak shape and resolution.

Elution: The gradient starts with a high concentration of the aqueous solvent, and the proportion of acetonitrile is gradually increased to elute molecules of increasing hydrophobicity. Polar impurities will elute first, followed by the target peptide.

For very polar peptides that show poor retention on standard C18 columns, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative. mdpi.comresearchgate.net HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, providing better retention for hydrophilic compounds. After purification, the collected fractions containing the pure peptide are often lyophilized (freeze-dried) to yield a stable, dry powder. bachem.com

Quality Control and Verification of this compound Synthetic Purity

Rigorous quality control is necessary to confirm the identity, purity, and structural integrity of the synthesized this compound. A combination of analytical techniques is typically employed.

Purity Assessment: Analytical RP-HPLC is the primary method for determining the purity of the final peptide product. A sample is run on an analytical column under conditions similar to the preparative method. The purity is calculated by integrating the area of the peak corresponding to the target peptide and expressing it as a percentage of the total area of all peaks detected (typically at a wavelength of 210-220 nm). bachem.com A purity level of ≥98% is often required for research applications. sigmaaldrich.com

Identity and Structural Verification:

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the synthesized peptide. nih.govescholarship.org Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common ionization methods. The observed mass should match the calculated theoretical mass of this compound (C13H21N5O5, Theoretical Mass: 343.34 g/mol ).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed structural information. nih.govdtic.mil The chemical shifts, coupling constants, and integration of the proton signals can be used to confirm the presence of all expected amino acid residues and the integrity of the peptide backbone. researchgate.netrsc.orgresearchgate.net Two-dimensional NMR techniques can further confirm the sequence by showing correlations between adjacent residues.

Table 3: Analytical Methods for Quality Control of this compound

| Analysis | Technique | Purpose | Expected Result |

| Purity | Analytical RP-HPLC | Quantify the percentage of the target peptide | A single major peak, with purity typically >95-98% |

| Identity | Mass Spectrometry (ESI-MS) | Confirm molecular weight | Observed mass matches theoretical mass (e.g., [M+H]⁺ at m/z 344.16) |

| Structure | ¹H NMR Spectroscopy | Confirm amino acid composition and structure | Characteristic signals for Glycine and Proline residues with correct integration |

Conformational Analysis and Structural Elucidation of Glycylglycyl L Prolylglycine

Experimental Spectroscopic Characterization of Glycylglycyl-L-prolylglycine Conformation

The solution-state structure of this compound is not static but exists as an ensemble of rapidly interconverting conformers. The conformational landscape is largely dictated by the rotational freedom of the peptide backbone dihedral angles (φ, ψ) and the cis-trans isomerization of the Glycyl-L-prolyl peptide bond. Spectroscopic methods provide time-averaged structural information and insights into the propensities of the peptide to adopt specific secondary structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution. It provides information on through-bond and through-space atomic connectivity, which is essential for defining the peptide's conformational preferences.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each atom in this compound. The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is influenced by the peptide's conformation.

A key feature of proline-containing peptides is the slow isomerization of the X-Pro peptide bond between the trans and cis conformations on the NMR timescale. For the Glycyl-L-prolylglycine sequence, this equilibrium pertains to the Gly(2)-Pro(3) bond. This slow exchange results in the appearance of two distinct sets of NMR signals for the residues adjacent to the proline, particularly for the proline itself and the preceding glycine (B1666218) residue. The trans conformation is generally more sterically favored.

The ¹H NMR spectrum would show distinct signals for the α-protons of each glycine and proline residue. The glycine α-protons would appear as triplets (if coupled to an amide proton) or singlets, while the proline α-proton would appear as a multiplet. The proline ring protons (β, γ, and δ) would resonate in the aliphatic region of the spectrum. Similarly, the ¹³C NMR spectrum would show separate resonances for the α-carbons and carbonyl carbons of each residue, with the proline ring carbons (Cβ, Cγ, Cδ) providing clear markers for the cis and trans isomers.

Table 1: Estimated ¹H and ¹³C Chemical Shifts (ppm) for this compound in a Random Coil Conformation Note: These are typical values for peptides in aqueous solution, referenced to standard compounds. The presence of cis/trans isomerism would lead to two distinct sets of signals for Pro(3) and Gly(2) residues.

| Residue | Atom | Estimated ¹H Shift (ppm) | Estimated ¹³C Shift (ppm) |

|---|---|---|---|

| Gly(1) | NH | ~8.4 | - |

| Hα | ~3.97 | ~44.1 | |

| C=O | - | ~173.8 | |

| Gly(2) | NH | ~8.3 | - |

| Hα | ~4.0 | ~43.9 | |

| C=O | - | ~173.5 | |

| Pro(3) | Hα | ~4.4 | ~62.5 |

| Hβ | ~2.0-2.3 | ~31.5 | |

| Hγ | ~1.9-2.1 | ~27.0 | |

| Hδ | ~3.6-3.8 | ~49.5 | |

| Cβ | - | ~31.5 | |

| Cγ | - | ~27.0 | |

| C=O | - | ~176.5 | |

| Gly(4) | NH | ~8.3 | - |

| Hα | ~3.96 | ~44.0 | |

| C=O | - | ~174.0 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the resonances observed in 1D spectra and for deriving structural constraints. youtube.com

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy): These experiments reveal through-bond scalar couplings between protons. A TOCSY experiment is particularly useful as it shows correlations between all protons within a single amino acid spin system. uzh.ch For this compound, TOCSY would be used to identify all the protons belonging to a specific residue. For example, the α-proton of proline would show correlations to its β, γ, and δ protons, allowing for the complete assignment of the proline ring. utexas.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space (typically < 5 Å), irrespective of whether they are bonded. youtube.com The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons. For peptide structure determination, NOESY is critical for identifying sequential connectivities and long-range interactions that define the folded structure. In the case of the Gly(2)-Pro(3) bond, a strong NOE between the α-protons of Gly(2) and the δ-protons of Pro(3) (dαδ(i, i+1)) is indicative of a trans peptide bond. Conversely, a strong NOE between the α-protons of the two residues (dαα(i, i+1)) would suggest a cis conformation.

Studying the peptide under different environmental conditions provides insight into its conformational stability and dynamics.

Temperature-Dependent Studies: The temperature coefficient (dδ/dT) of amide proton (NH) chemical shifts is a sensitive probe of hydrogen bonding. utoronto.ca Amide protons that are shielded from the solvent by participating in stable intramolecular hydrogen bonds exhibit small temperature coefficients (typically > -4.6 ppb/K). In contrast, solvent-exposed amide protons have larger, more negative coefficients as their chemical shift is more sensitive to changes in the solvent's hydrogen-bonding properties with temperature. For a short, flexible peptide like this compound, it is expected that the amide protons would be largely solvent-exposed, resulting in temperature coefficients more negative than -4.6 ppb/K.

Solvent-Dependent Studies: The conformation of a peptide can be significantly influenced by the solvent. rsc.orgnih.gov Changing the solvent from water to a more hydrophobic or hydrogen-bond-disrupting solvent like dimethyl sulfoxide (B87167) (DMSO) or trifluoroethanol (TFE) can alter the conformational equilibrium. nih.gov Such changes would be manifested in the NMR spectra through variations in chemical shifts and NOE patterns, providing information on the intrinsic conformational propensities of the peptide versus solvent-stabilized structures.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Propensities

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. americanpeptidesociety.org In peptides, the primary source of the CD signal in the far-UV region (190-250 nm) is the amide backbone. The shape of the CD spectrum is highly characteristic of the peptide's secondary structure. americanpeptidesociety.org

For a short tetrapeptide like this compound, the formation of stable α-helices or β-sheets is unlikely. The conformation is expected to be dominated by disordered or "random coil" structures and potentially the polyproline II (PPII) helix. The PPII conformation is a left-handed, extended helix that is commonly adopted by proline-rich sequences and unfolded peptides. nih.govacs.org

Polyproline II (PPII) Helix: Characterized by a strong negative band around 195-206 nm and a weak positive band near 220-228 nm. nih.gov

Random Coil: Typically shows a strong negative band below 200 nm and very weak ellipticity at higher wavelengths.

The CD spectrum of this compound would likely represent a population-weighted average of these and other extended conformations.

Table 2: Characteristic Far-UV CD Signals for Common Peptide Secondary Structures

| Secondary Structure | Characteristic CD Bands (nm) |

|---|---|

| α-Helix | Negative bands at ~222 and ~208 nm; Positive band at ~193 nm |

| β-Sheet | Negative band at ~217 nm; Positive band at ~195 nm |

| Polyproline II (PPII) | Strong negative band at ~206 nm; Weak positive band at ~228 nm |

| Random Coil | Strong negative band at ~198 nm; Near-zero ellipticity > 210 nm |

Vibrational Spectroscopy (Infrared and Raman) for Amide Bond Conformation

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. For peptides, the most informative region is that of the amide bands, which arise from vibrations of the peptide backbone.

Amide I Band (1600-1700 cm⁻¹): This is the most sensitive vibrational band to peptide secondary structure. leibniz-fli.de It arises primarily from the C=O stretching vibration of the peptide backbone, with minor contributions from C-N stretching and N-H bending. The frequency of the Amide I band is dependent on the hydrogen-bonding pattern and the geometry of the backbone, making it a reliable indicator of conformation. researchgate.netlew.ro

Amide II Band (1510-1580 cm⁻¹): This band originates from a combination of N-H in-plane bending and C-N stretching vibrations. leibniz-fli.de It is also sensitive to conformation and hydrogen bonding, though its interpretation can be more complex than that of the Amide I band.

For this compound, which is expected to exist predominantly in a disordered or extended state, the Amide I band would likely appear in the range of 1640-1650 cm⁻¹, characteristic of a random coil conformation. researchgate.net Raman spectroscopy offers complementary information and can be particularly useful for studying proline-containing peptides, as specific bands can be sensitive to the cis-trans isomerization and the local environment of the proline ring. nih.govacs.org

Table 3: Typical Amide I Frequencies in FTIR/Raman for Peptide Secondary Structures

| Secondary Structure | Typical Amide I Frequency (cm⁻¹) |

|---|---|

| α-Helix | 1650 - 1658 |

| β-Sheet | 1620 - 1640 |

| β-Turn | 1660 - 1685 |

| Random Coil / Disordered | 1640 - 1650 |

X-ray Crystallography for Solid-State this compound Structure

X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.govmemtein.com The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is recorded and analyzed to build a model of the electron density, from which the atomic positions, bond lengths, bond angles, and torsion angles can be determined with high precision. nih.govmdpi.com

For a peptide like this compound, a crystallographic study would reveal the solid-state conformation, including the puckering of the proline ring, the planarity of the peptide bonds, and the specific intramolecular and intermolecular hydrogen bonding network that stabilizes the crystal lattice. The data obtained are crucial for validating and refining computational models.

Table 1: Illustrative Crystallographic Data for a Peptide Backbone This table presents typical, plausible data for a peptide structure as would be determined by X-ray crystallography. It is not actual measured data for this compound.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |

| Bond Length | N | Cα | - | - | 1.45 Å |

| Cα | C' | - | - | 1.52 Å | |

| C' | N | - | - | 1.33 Å | |

| Bond Angle | Cα | C' | N | - | 116° |

| C' | N | Cα | - | 122° | |

| Torsion Angle (Omega) | Cα(i) | C'(i) | N(i+1) | Cα(i+1) | ~180° (trans) |

| Torsion Angle (Phi) | C'(i-1) | N(i) | Cα(i) | C'(i) | Variable |

| Torsion Angle (Psi) | N(i) | Cα(i) | C'(i) | N(i+1) | Variable |

Computational and Theoretical Approaches to this compound Conformation

Computational chemistry provides indispensable tools for exploring the conformational landscape of flexible molecules like peptides, offering insights that are complementary to experimental data. cardiff.ac.ukscispace.com

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, an MD simulation would involve creating an initial 3D model of the peptide, placing it in a simulated environment (such as a box of water molecules to mimic aqueous solution), and then calculating the forces between atoms and their subsequent motion using classical mechanics. mdpi.com

These simulations, governed by a chosen force field (e.g., CHARMM, AMBER), can reveal how the peptide's conformation changes and flexes in different environments (e.g., in water, in a non-polar solvent, or in a vacuum). cardiff.ac.uknih.gov Key outputs include the trajectory of the peptide over time, from which properties like root-mean-square deviation (RMSD), radius of gyration, and the formation of stable hydrogen bonds can be analyzed.

Table 2: Hypothetical MD Simulation Parameters and Observables This table illustrates typical parameters for an MD simulation of a peptide and the kind of data that would be analyzed. It is not based on a specific simulation of this compound.

| Parameter | Description | Example Value/Type |

| Force Field | Set of parameters to calculate potential energy | CHARMM36m, AMBER99SB |

| Water Model | Model used to simulate water molecules | TIP3P |

| Ensemble | Statistical mechanics ensemble (constant variables) | NPT (Isothermal-isobaric) |

| Simulation Time | Total duration of the simulation | 500 nanoseconds |

| Observable | Property calculated from the trajectory | Root-Mean-Square Fluctuation (RMSF) per residue |

| Observable | Property calculated from the trajectory | Proline cis/trans isomerization rate |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Conformational Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to determine the electronic structure and energy of a molecule with high accuracy. nih.govresearchgate.net Unlike MD simulations that use classical approximations, DFT solves equations based on quantum mechanics. youtube.com For this compound, DFT would be used to calculate the relative energies of different specific conformations (isomers). als-journal.com

By optimizing the geometry of various starting structures, one can identify stable, low-energy conformers and calculate the energy barriers for converting between them. This is especially important for studying the energetics of the cis-trans isomerization of the peptide bond preceding the proline residue. Calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) that defines the mathematical functions used to describe the electron orbitals. nih.govresearchgate.net

The conformational space of a tetrapeptide is vast due to the number of rotatable bonds. Conformational sampling algorithms are computational techniques designed to efficiently explore this space to find the most stable, low-energy structures, particularly the global energy minimum. nih.gov

Methods such as Metropolis Monte Carlo, simulated annealing, or systematic grid searches can be employed. These algorithms generate a multitude of different conformations of this compound, calculate their potential energy using a force field or quantum mechanics, and identify the structures that correspond to local and global energy minima on the potential energy hyper-surface. nih.gov

While potential energy calculations from DFT are valuable, the relative population of different isomers at a given temperature is determined by their Gibbs free energy, which includes entropic contributions. Statistical mechanics provides the framework to connect the microscopic properties of molecules to macroscopic thermodynamic properties. capes.gov.br

Techniques such as thermodynamic integration or free energy perturbation, often used in conjunction with MD simulations, can be employed to calculate the free energy difference between two conformational states of this compound (e.g., the cis and trans isomers of the Gly-Pro bond). researchgate.net These calculations are computationally intensive but provide a more accurate picture of the conformational equilibrium than potential energy alone. researchgate.net

Influence of Solvent Polarity and Ionic Strength on this compound Conformation

The surrounding environment critically influences a peptide's preferred conformation. The interplay between intramolecular forces and interactions with the solvent dictates the structural ensemble.

Changes in solvent polarity can significantly alter peptide conformation. semanticscholar.orgnih.gov In a polar solvent like water, this compound would likely adopt conformations that expose its polar groups to the solvent while potentially burying hydrophobic parts. In a non-polar solvent, the peptide might fold to maximize intramolecular hydrogen bonding, leading to more compact structures, as solvent-peptide hydrogen bonds are not possible. rsc.orgrsc.orglanl.gov

Ionic strength, or the concentration of dissolved salts in an aqueous solution, also affects conformation by screening electrostatic interactions. nih.govvestnik-tnu.com At low ionic strength, charged groups (the N- and C-termini) will experience strong repulsive or attractive forces. As ionic strength increases, these interactions are dampened, which can lead to significant conformational changes. nih.govresearchgate.net For instance, a more extended conformation driven by repulsion between termini at low salt concentration might become more compact as the salt concentration increases.

Table 3: Expected Influence of Environment on Peptide Conformation This table summarizes general trends observed for peptides and is not based on specific experimental data for this compound.

| Environment | Dominant Interactions | Expected Conformational Trend for Peptide |

| High Polarity Solvent (e.g., Water) | Peptide-solvent hydrogen bonding | More extended or solvated coil conformations |

| Low Polarity Solvent (e.g., Hexane) | Intramolecular hydrogen bonding | More compact, folded conformations |

| Low Ionic Strength (Aqueous) | Intramolecular electrostatic repulsion/attraction | Can lead to more extended structures if termini are charged |

| High Ionic Strength (Aqueous) | Shielding of electrostatic interactions | Can lead to more compact or globular structures |

Role of the L-Proline Residue in Dictating this compound Conformational Preferences

The incorporation of an L-proline residue at the third position of the tetrapeptide this compound introduces significant conformational constraints that are pivotal in defining its three-dimensional structure. Unlike other amino acids, the side chain of proline is a pyrrolidine (B122466) ring, which is covalently bonded to both the α-carbon and the backbone nitrogen atom. This unique cyclic structure imparts exceptional rigidity to the peptide backbone at the proline residue.

One of the most critical conformational features dictated by the L-proline residue is the cis-trans isomerization of the peptide bond preceding it, in this case, the Glycyl-L-proline bond. While most peptide bonds in proteins and peptides strongly favor the trans conformation (with the Cα atoms of adjacent residues on opposite sides of the peptide bond), the X-Pro peptide bond (where X is any amino acid) has a significantly lower energy barrier to isomerization. This results in a measurable population of the cis conformer (with the Cα atoms on the same side of the peptide bond). The ratio of trans to cis isomers is influenced by the solvent environment and the nature of the residues flanking the proline. In aqueous solutions, tetrapeptides containing a Gly-Pro sequence typically exhibit a preference for the trans conformation.

The presence of the L-proline residue in this compound is also instrumental in promoting the formation of specific secondary structures, particularly β-turns. Proline is frequently found in the i+1 position of β-turns, which are structures that reverse the direction of the polypeptide chain. In the context of this tetrapeptide, the Gly-Pro sequence can facilitate the formation of a β-turn, with the proline residue stabilizing the turn structure.

Detailed Research Findings

NMR studies on peptides containing the Gly-Pro motif have confirmed the existence of both cis and trans isomers around the Gly-Pro peptide bond. The relative populations of these isomers can be quantified by integrating the signals corresponding to each state in the NMR spectrum. The chemical shifts of the proline Cβ and Cγ carbons are particularly sensitive to the cis/trans isomerization, providing a clear diagnostic tool.

Computational studies, employing methods such as molecular dynamics simulations and quantum mechanics calculations, have been used to explore the potential energy landscape of Gly-Pro containing peptides. These studies have mapped out the favorable dihedral angles and proline pucker conformations for both the cis and trans isomers, revealing the intricate interplay between the backbone conformation and the side-chain structure.

The following interactive data tables summarize the expected conformational parameters for this compound based on data from analogous peptides and theoretical models.

Table 1: Typical Dihedral Angles for the L-Proline Residue in a Gly-Pro Sequence

| Parameter | Trans Isomer (ω ≈ 180°) | Cis Isomer (ω ≈ 0°) |

| φ (Phi) | -60° to -75° | -60° to -75° |

| ψ (Psi) | +120° to +160° | -10° to +20° |

| χ1 (Chi1) | +15° to +35° (Cγ-exo) | -10° to -30° (Cγ-endo) |

Table 2: Proline Ring Pucker Conformations and Associated Parameters

| Pucker Conformation | Description | Favored Preceding Peptide Bond | Typical χ1 Angle Range |

| Cγ-exo | Cγ atom is on the opposite side of the ring from the Cα and Cδ atoms. | Trans | +15° to +35° |

| Cγ-endo | Cγ atom is on the same side of the ring as the Cα and Cδ atoms. | Cis | -10° to -30° |

Table 3: Estimated Cis/Trans Isomer Population for the Gly-Pro Bond in Aqueous Solution

| Isomer | Population (%) |

| Trans | 80 - 90% |

| Cis | 10 - 20% |

Enzymatic Interactions and Biotransformation Pathways of Glycylglycyl L Prolylglycine

Peptidase-Mediated Hydrolysis of Glycylglycyl-L-prolylglycine

The breakdown of peptides is a fundamental biological process catalyzed by a diverse group of enzymes known as peptidases. The presence of a proline residue in this compound suggests the involvement of specific classes of peptidases that can accommodate the unique cyclic structure of proline.

Identification of Specific Peptidases and their Substrate Specificity for this compound

While direct studies on the enzymatic hydrolysis of this compound are not extensively documented, the peptide's structure points towards susceptibility to certain peptidases. Proline-specific peptidases (PSPs) are a key group of enzymes capable of cleaving peptide bonds involving proline. mdpi.com These enzymes are crucial for the breakdown of proline-rich proteins like collagen and gluten. mdpi.com

Based on its structure, this compound could be a substrate for enzymes such as:

Prolyl Oligopeptidases (POPs) / Prolyl Endopeptidases (PEPs): These enzymes are known to cleave peptides on the C-terminal side of internal proline residues. nih.govmdpi.com Given the internal proline in this compound, POPs or PEPs could potentially hydrolyze the Pro-Gly bond.

Dipeptidyl Peptidase IV (DPP-IV): This enzyme typically cleaves a dipeptide from the N-terminus of a polypeptide, particularly when the penultimate residue (P1 position) is proline or alanine. nih.govbiorxiv.orgnih.gov In the case of this compound, DPP-IV could potentially cleave the Gly-Gly dipeptide from the N-terminus, although its primary substrates are typically longer peptides. nih.gov

Aminopeptidases: These enzymes sequentially cleave amino acids from the N-terminus of peptides. Clostridial aminopeptidase (B13392206), for instance, can cleave any N-terminal amino acid, including proline. nih.gov Aminopeptidase P specializes in cleaving the N-terminal secondary peptide bonds involving a prolyl nitrogen. nih.gov

Kinetic Characterization of this compound Enzymatic Cleavage

Analysis of Hydrolysis Products and Cleavage Sites within this compound

The hydrolysis of this compound would result in smaller peptide fragments and/or individual amino acids. The specific products would depend on the acting peptidase and its cleavage site preference.

Potential hydrolysis scenarios include:

Cleavage at the Pro-Gly bond: This would be mediated by a prolyl endopeptidase, yielding the fragments Glycylglycyl-L-proline and Glycine (B1666218).

Cleavage at the Gly-Gly bond: An aminopeptidase could cleave the N-terminal glycine, followed by the subsequent glycine. Alternatively, DPP-IV could cleave the N-terminal Gly-Gly dipeptide.

Complete Hydrolysis: A combination of peptidases could lead to the complete breakdown of the tetrapeptide into its constituent amino acids: three molecules of Glycine and one molecule of L-proline.

The precise identification of these hydrolysis products would necessitate experimental techniques such as mass spectrometry or high-performance liquid chromatography (HPLC).

Mechanistic Studies of this compound Degradation Pathways

The degradation pathway of this compound in a biological system would likely involve a series of enzymatic steps. Following initial cleavage by specific peptidases in the extracellular space or at the brush border of epithelial cells, the resulting smaller peptides and amino acids would be further metabolized. For instance, di- and tripeptides can be taken up by cells and then hydrolyzed by intracellular peptidases. The free amino acids, glycine and proline, can then enter various metabolic pathways.

Transport Mechanisms of Oligopeptides Relevant to this compound

The transport of small peptides across biological membranes is primarily mediated by specific transporter proteins. The size and structure of an oligopeptide are critical determinants of its interaction with these transporters.

Investigation of Oligopeptide Transporter (e.g., PEPT1) Substrate Recognition

The proton-coupled oligopeptide transporter PEPT1 is a key player in the intestinal absorption of di- and tripeptides. embopress.orgnih.govnih.govphysoc.org It is a high-capacity, low-affinity transporter with broad substrate specificity for di- and tripeptides. mdpi.com

However, the affinity of PEPT1 for tetrapeptides is generally considered to be very low to non-existent. embopress.org This suggests that the intact transport of this compound across the intestinal epithelium via PEPT1 is unlikely to be a significant pathway. It is more probable that the tetrapeptide is first hydrolyzed by extracellular or brush-border peptidases into smaller fragments (di- and tripeptides) which can then be transported by PEPT1. For example, the hydrolysis of the tripeptide Gly-Pro-Hyp at the brush-border membrane was shown to precede the transport of the resulting dipeptide Pro-Hyp by PEPT1. researchmap.jp

The transport of peptides across the intestinal epithelium can occur through several routes, including transcellular (across the cell) and paracellular (between cells) pathways. colostate.edu While PEPT1 is a major transcellular route for di- and tripeptides, larger peptides may have limited absorption. researchgate.net

Computational Modeling of this compound Interactions with Transporters

A typical computational modeling study would involve:

Homology Modeling: If the three-dimensional structure of the relevant transporter is not experimentally determined, a homology model is built based on the known structure of a related protein.

Molecular Docking: The 3D structure of this compound would be docked into the binding site of the transporter protein. This process predicts the preferred binding orientation and affinity.

Molecular Dynamics Simulations: Following docking, molecular dynamics simulations can be performed to study the dynamic stability of the peptide-transporter complex and to refine the binding interactions.

| Transporter Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| PEPT1 | -8.5 | Tyr167, Arg282, Glu595 |

| PEPT2 | -7.9 | Tyr82, Lys395, Asp341 |

Modulation of Enzyme Activity by this compound (as a Substrate or Ligand)

This compound can potentially modulate the activity of certain enzymes, either by acting as a substrate, a competitive inhibitor, or an allosteric modulator. Its ability to interact with the active site of an enzyme is largely determined by its sequence and conformation.

As a substrate, the tetrapeptide would be cleaved by peptidases, and the rate of this cleavage would be dependent on the enzyme's kinetic parameters (Km and Vmax) for this specific substrate. If this compound binds to the active site of an enzyme but is cleaved very slowly or not at all, it could act as a competitive inhibitor of that enzyme's activity on other substrates. For instance, its structural similarity to other proline-containing peptides might allow it to inhibit enzymes involved in their metabolism.

The table below summarizes the potential modulatory roles of this compound on relevant enzymes.

| Enzyme | Potential Role of this compound | Predicted Outcome |

|---|---|---|

| Dipeptidyl Peptidase IV (DPP-IV) | Potential Substrate/Inhibitor | Modulation of DPP-IV activity |

| Prolidase | Unlikely Substrate (requires C-terminal proline) | Minimal to no interaction |

Implications of Hydrolysis on the Chemical Stability and Turnover of the Tetrapeptide

The hydrolysis of this compound is the primary determinant of its chemical stability and turnover in a biological system. The peptide bonds within the molecule are susceptible to both enzymatic and, to a lesser extent, chemical hydrolysis. The presence of the internal proline residue significantly influences the rate and specificity of this degradation.

The peptide bond preceding the proline residue (Gly-Pro) is generally more resistant to cleavage by many common proteases due to the conformational constraints imposed by the proline ring. jianhaidulab.com However, as mentioned, specific enzymes such as post-proline cleaving enzymes can target this bond. uky.edu Conversely, the peptide bond following proline (Pro-Gly) is also relatively stable.

| Condition | Estimated Half-life | Primary Degradation Pathway |

|---|---|---|

| Aqueous Buffer (pH 7.4) | > 24 hours | Slow chemical hydrolysis |

| Intestinal Homogenate | ~ 2 hours | Enzymatic hydrolysis by peptidases |

| Plasma | ~ 6 hours | Enzymatic hydrolysis by circulating peptidases |

Interactions of Glycylglycyl L Prolylglycine with Metal Ions and Other Small Molecules

Coordination Chemistry of Glycylglycyl-L-prolylglycine with Transition Metal Ions

The peptide backbone provides a scaffold of donor atoms (N, O) that can readily coordinate with transition metal ions. The specific coordination mode is influenced by factors such as the nature of the metal ion, the pH of the solution, and the molar ratio of the peptide to the metal. While specific experimental studies on the coordination chemistry of this compound are not extensively documented in publicly available literature, its behavior can be inferred from studies on simpler peptides like glycine (B1666218) and glycylglycine (B550881).

The interaction between a peptide and a metal ion in solution is an equilibrium process, and its strength is quantified by the stability constant (also known as the formation constant). wikipedia.org The stoichiometry of the resulting complexes, which refers to the ratio of metal ions to peptide ligands, can vary. Typically, 1:1 and 1:2 metal-to-ligand complexes are formed. researchgate.net

Due to a lack of specific data for this compound, the stability constants for the well-studied complexes of Copper(II) with glycine and glycylglycine are presented below for illustrative purposes. It is expected that this compound would form complexes with similar stoichiometries, though the stability constants would differ due to the longer peptide chain and the presence of the proline residue.

| Ligand | Metal Ion | Stoichiometry (M:L) | Log β | Experimental Conditions |

|---|---|---|---|---|

| Glycine | Cu(II) | 1:1 | 8.13 - 8.58 | 25 °C, I = 0.1 M |

| Glycine | Cu(II) | 1:2 | 14.85 - 15.68 | 25 °C, I = 0.1 M |

| Glycylglycine | Cu(II) | 1:1 | 5.45 - 5.85 | 25 °C, I = 0.1 M |

This table presents representative data for simpler, related ligands to illustrate typical stability constants. The values for this compound would require specific experimental determination.

The three-dimensional structure of metal-peptide complexes can be elucidated using several techniques. X-ray crystallography provides definitive structural information in the solid state, revealing precise bond lengths, bond angles, and the coordination geometry around the metal center. For copper(II), a common coordination geometry is square planar or distorted square pyramidal. wikipedia.orgnih.gov

In the absence of crystals, mass spectrometry (MS), particularly with electrospray ionization (ESI), is a powerful tool for characterizing metal ion adducts in the gas phase. heffernlab.comuvic.ca ESI-MS can determine the stoichiometry of the complex by identifying the mass-to-charge ratio of the intact metal-peptide adduct. nih.gov Further structural details can be obtained using tandem mass spectrometry (MS/MS), where the complex is fragmented to reveal information about the metal binding site. aocs.org The use of lithiated adducts in mass spectrometry, for example, can provide unique fragmentation patterns that help in structural analysis. aocs.org

Spectroscopic methods are crucial for identifying the specific atoms on the peptide that are involved in metal coordination, especially in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is highly sensitive to the local chemical environment of atomic nuclei. Upon metal binding, significant changes in the chemical shifts of protons (¹H NMR) and carbons (¹³C NMR) near the coordination site are observed. nih.govnih.gov For peptides, monitoring the amide proton signals can reveal the involvement of peptide backbone nitrogens in chelation.

UV-Visible (UV-Vis) Spectroscopy: For transition metals with d-electrons, such as Cu(II), binding to the peptide ligand alters the electronic environment of the metal ion. This results in a shift in the d-d transition absorption bands in the visible spectrum, providing evidence of complex formation. researchgate.net The position and intensity of these bands can offer insights into the coordination geometry.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can identify the functional groups involved in metal binding. For instance, a shift in the vibrational frequencies of the amide C=O and N-H bonds, as well as the carboxylate (COO⁻) group, upon addition of a metal ion indicates their participation in coordination. wikipedia.org

For this compound, coordination with a metal ion like Cu(II) at physiological pH would likely initiate at the N-terminal amino group and the first peptide carbonyl oxygen. As the pH increases, successive deprotonation of the amide protons can lead to coordination with the peptide bond nitrogens, forming a stable, multidentate chelate complex.

Non-Covalent Interactions of this compound with Organic Ligands

Beyond covalent-like coordination bonds, this compound can engage in a variety of weaker, non-covalent interactions with other organic molecules. nih.govresearchgate.net These interactions, which include hydrogen bonds, van der Waals forces, and ionic interactions, are fundamental to molecular recognition and self-assembly processes in biological systems. basicmedicalkey.comrsc.org

The peptide backbone of this compound is rich in hydrogen bond donors (N-H groups) and acceptors (C=O groups). These allow it to form specific hydrogen bonding networks with complementary organic ligands. The terminal ammonium (B1175870) (-NH₃⁺) and carboxylate (-COO⁻) groups can participate in strong electrostatic (ionic) interactions with charged organic molecules.

Furthermore, the proline residue introduces a unique structural element. The peptide bonds involving proline can undergo n → π* interactions, where a lone pair of electrons from a carbonyl oxygen is donated into the antibonding π* orbital of an adjacent carbonyl group. nih.gov These interactions contribute to the stability of the peptide conformation and could influence how the peptide interacts with external ligands. nih.gov

Role of this compound in Self-Assembly Processes (if observed for similar peptides)

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. nih.gov Peptides are excellent building blocks for self-assembling nanomaterials due to their biocompatibility and programmable sequences.

The amino acid composition of this compound suggests a potential role in self-assembly. Glycine, being the smallest amino acid, imparts significant conformational flexibility to a peptide chain. khanacademy.org In contrast, the cyclic structure of proline introduces a rigid kink, restricting the available conformations. khanacademy.org The interplay between flexible glycine-rich regions and rigid proline-containing turns is a key determinant in protein folding and structure.

Studies on other proline- and glycine-rich peptides have shown that this combination is critical in controlling self-organization. A certain threshold of proline and glycine composition can prevent the formation of rigid, amyloid-like fibrils and instead promote the assembly of more dynamic, elastomeric materials. researchgate.net Peptides containing repeating Gly-Pro-Xaa sequences, inspired by collagen, can self-assemble into helical fibrils and hydrogels with a polyproline II architecture. nih.gov Recombinant proteins and peptides rich in proline and glycine have been observed to self-assemble into fibers and microtubes. nih.gov Given these findings, it is plausible that this compound could act as a motif within larger sequences to guide self-assembly into fibrillar or helical nanostructures, with the specific morphology being dependent on factors like concentration and ionic strength. nih.gov

Advanced Analytical Methodologies in Glycylglycyl L Prolylglycine Research

Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the analysis of peptides like Glycylglycyl-L-prolylglycine. Its high sensitivity, selectivity, and speed make it indispensable for both qualitative and quantitative studies.

The effective separation of this compound from other components is paramount for accurate analysis. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common separation technique employed. The development of a robust method involves the careful optimization of several parameters to achieve good peak shape, resolution, and retention time.

A typical approach for a small, polar peptide like this compound would involve a C18 stationary phase. The mobile phase usually consists of a binary gradient system of water and a more nonpolar organic solvent, such as acetonitrile (B52724), both acidified with a small percentage of an ion-pairing agent like formic acid (e.g., 0.1%). The formic acid serves to protonate the peptide, improving its retention on the reversed-phase column and enhancing ionization efficiency for mass spectrometry detection. nih.govnih.gov

A gradient elution, starting with a high percentage of the aqueous phase and gradually increasing the organic phase, is employed to elute the tetrapeptide. For instance, a rapid gradient from 5% to 50% acetonitrile over a few minutes can effectively separate similar small peptides. nih.govnih.gov Further optimization of the method would include adjusting the column temperature, often elevated to 40-60°C, to improve peak shape and reduce back pressure, and modifying the flow rate to balance analysis time with separation efficiency. youtube.com To mitigate issues with non-specific binding, especially at low concentrations, the use of carrier proteins or the addition of a small amount of plasma to sample diluents may be employed. youtube.com

Table 1: Example LC Gradient for Tetrapeptide Separation

| Time (minutes) | % Mobile Phase A (Water + 0.1% Formic Acid) | % Mobile Phase B (Acetonitrile + 0.1% Formic Acid) |

|---|---|---|

| 0.0 | 95 | 5 |

| 0.5 | 95 | 5 |

| 3.0 | 50 | 50 |

| 3.1 | 5 | 95 |

| 4.0 | 5 | 95 |

| 4.1 | 95 | 5 |

| 5.0 | 95 | 5 |

This is a representative gradient and would require optimization for the specific instrumentation and column used.

Tandem mass spectrometry (MS/MS) provides invaluable structural information through controlled fragmentation of the protonated parent ion ([M+H]⁺). In collision-induced dissociation (CID), the peptide ion is accelerated and collided with an inert gas, causing it to break at its weakest bonds, primarily the peptide amide bonds. acs.org This process generates a series of characteristic product ions, known as b- and y-ions. pacific.edu

The fragmentation of peptides containing a proline residue is often highly predictable, a phenomenon known as the "proline effect". nih.govresearchgate.net Due to the unique cyclic structure of the proline side chain, cleavage of the amide bond N-terminal to the proline residue is significantly enhanced. acs.orgnih.gov

For this compound (G-G-P-G), the protonated molecule would have the sequence H₂N-Gly-Gly-Pro-Gly-COOH. Following CID, the most intense fragment ion would be expected to be the y₂-ion, resulting from the cleavage of the Gly-Pro bond. Other significant ions would include the b₂ and b₃ ions.

b-ions contain the N-terminus and are formed by cleavage of the peptide bond, with the charge retained on the N-terminal fragment.

b₂ ion: [H₂N-Gly-Gly-CO]⁺

b₃ ion: [H₂N-Gly-Gly-Pro-CO]⁺

y-ions contain the C-terminus and are formed with charge retention on the C-terminal fragment.

y₁ ion: [H₃N⁺-Gly-COOH]

y₂ ion: [H₃N⁺-Pro-Gly-COOH]

y₃ ion: [H₃N⁺-Gly-Pro-Gly-COOH]

The presence of proline in the third position would likely lead to a dominant y₂ ion in the MS/MS spectrum. The precise masses of these fragment ions confirm the amino acid sequence of the tetrapeptide.

Table 2: Predicted Major Fragment Ions for Protonated this compound

| Precursor Ion (m/z) | Fragment Ion | Sequence | Predicted Fragment m/z |

|---|---|---|---|

| [M+H]⁺ | b₂ | Gly-Gly | 115.05 |

| [M+H]⁺ | b₃ | Gly-Gly-Pro | 212.10 |

| [M+H]⁺ | y₁ | Gly | 76.04 |

| [M+H]⁺ | y₂ | Pro-Gly | 173.09 |

| [M+H]⁺ | y₃ | Gly-Pro-Gly | 230.11 |

Monoisotopic masses are calculated for the singly charged ions.

LC-MS/MS is the gold standard for quantifying peptides in complex biological matrices such as plasma or tissue extracts. The technique typically operates in Multiple Reaction Monitoring (MRM) mode, where the mass spectrometer is programmed to specifically detect a precursor-to-product ion transition. nih.govnih.gov This involves isolating the precursor ion (the protonated this compound), fragmenting it, and then monitoring for a specific, high-intensity fragment ion (e.g., the y₂ ion). This highly selective process minimizes interference from other molecules in the matrix. nih.govnih.gov

For accurate quantification, a stable isotope-labeled internal standard (e.g., containing ¹³C or ¹⁵N) of this compound is typically used. cea.fr This standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. It is added to the sample at a known concentration at the beginning of the sample preparation process to account for any analyte loss during extraction and for variations in ionization efficiency (matrix effects). researchgate.net

The method must be rigorously validated to ensure its reliability, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and extraction recovery. nih.govnih.gov For instance, validated methods for similar peptides have achieved LOQs in the low ng/mL or even pg/mL range in plasma. nih.govnih.gov

Capillary Electrophoresis (CE) for this compound Purity and Characterization

Capillary electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of polar and charged molecules like peptides. pacific.edu It serves as an excellent orthogonal method to HPLC, as its separation is based on a different physicochemical principle: the differential migration of analytes in an electric field based on their charge-to-size ratio. pacific.edu

In its simplest form, capillary zone electrophoresis (CZE), a background electrolyte-filled capillary is subjected to a high voltage. When a sample is injected, positively charged species like protonated this compound will migrate towards the cathode at different velocities depending on their electrophoretic mobility. This technique is particularly powerful for assessing the purity of synthetic peptides, as it can resolve impurities with very similar structures that might co-elute in HPLC.

For successful peptide separations by CE, several operational parameters must be optimized, including the pH, concentration, and type of the background electrolyte, the applied voltage, and the capillary dimensions. pacific.edu Additives such as organic solvents (e.g., acetonitrile) can be included in the buffer to improve the resolution of more hydrophobic peptides. nih.gov The coupling of CE to mass spectrometry (CE-MS) further enhances its utility, providing mass identification of the separated peaks and confirming the identity of this compound and any related impurities.

Advanced NMR Techniques for Dynamic Structural Information

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of molecules in solution. For a tetrapeptide like this compound, advanced NMR techniques can provide detailed insights into its conformational preferences, which are critical for its biological function.

Solid-state NMR (ssNMR) is particularly useful for studying the structure of peptides that are difficult to crystallize or are part of larger, immobilized complexes. nih.gov By using selectively ¹³C and ¹⁵N isotopically labeled peptides, specific atomic distances and torsion angles can be measured. nih.govspringernature.com Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. acs.org More advanced experiments, such as Rotational Resonance Width (R²W), can provide precise ¹³C-¹³C distance constraints, which are essential for calculating a high-resolution structure. nih.gov By combining distance constraints from ssNMR with computational modeling, a detailed three-dimensional structural model can be generated. acs.org These methods provide not just a static picture but also information on the dynamics of the peptide backbone and side chains. nih.gov

X-ray Diffraction and Scattering Methods for Solid-State and Solution Structures

X-ray crystallography and small-angle scattering are key techniques for determining the structure of molecules at atomic and near-atomic resolution.

Calorimetric Techniques for Investigating Binding Thermodynamics (e.g., ITC, DSC)

Calorimetric techniques are indispensable tools in the biophysical characterization of peptides, providing direct measurements of the heat changes that accompany molecular interactions and conformational transitions. Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC) are two of the most powerful and widely used calorimetric methods. While specific experimental data for this compound is not extensively available in publicly accessible literature, this section will detail the principles of these techniques and the valuable thermodynamic insights they would yield in the study of this tetrapeptide.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry is a highly sensitive technique that measures the heat released or absorbed during a biomolecular binding event. In a typical ITC experiment, a solution of a ligand is titrated into a solution containing a macromolecule, and the resulting heat change is measured. This allows for the direct determination of the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these parameters, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding process.

The binding of this compound to a target molecule, such as a protein receptor or a metal ion, could be meticulously characterized using ITC. The presence of flexible glycine (B1666218) residues and the conformationally constrained proline residue would likely influence the enthalpic and entropic contributions to the binding free energy. For instance, the conformational flexibility of the glycine residues might lead to a more significant entropic penalty upon binding, as they lose degrees of freedom. Conversely, the pre-organized conformation of the proline residue could result in a smaller entropic loss.

Illustrative ITC Data for a Hypothetical Interaction

The following table illustrates the type of data that would be obtained from an ITC experiment studying the binding of this compound to a hypothetical receptor.

| Thermodynamic Parameter | Value | Unit |

| Stoichiometry (n) | 1.1 | - |

| Association Constant (K_a) | 2.5 x 10^5 | M^-1 |

| Enthalpy Change (ΔH) | -15.2 | kcal/mol |

| Entropy Change (ΔS) | -10.8 | cal/mol·K |

| Gibbs Free Energy Change (ΔG) | -11.9 | kcal/mol |

Note: The data in this table is hypothetical and serves to illustrate the output of an ITC experiment. It is not based on experimental results for this compound.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a technique used to measure the heat capacity of a sample as a function of temperature. It is particularly useful for studying the thermal stability of molecules and characterizing phase transitions, such as the unfolding of a protein or the melting of a lipid bilayer. In a DSC experiment, the sample and a reference are heated at a constant rate, and the difference in the heat required to raise the temperature of the sample and the reference is measured. This provides information on the melting temperature (T_m), the enthalpy of the transition (ΔH), and the change in heat capacity (ΔC_p).

For this compound, DSC could be employed to study its thermal stability in different solution conditions. The presence of the proline residue can significantly impact the conformational stability of peptides. The unique structural constraints imposed by the proline ring can lead to distinct thermal properties compared to peptides composed solely of more flexible amino acids. Furthermore, the interaction of this compound with other molecules could alter its thermal stability, and these changes can be quantified using DSC.

Illustrative DSC Data for Thermal Unfolding

The table below presents hypothetical data that could be obtained from a DSC experiment on a complex of this compound and a target protein, showing the effect of the peptide on the protein's thermal stability.

| Sample | Melting Temperature (T_m) | Enthalpy of Unfolding (ΔH) | Change in Heat Capacity (ΔC_p) |

| Protein alone | 65.2 °C | 120 kcal/mol | 1.5 kcal/mol·K |

| Protein + this compound | 68.9 °C | 135 kcal/mol | 1.7 kcal/mol·K |

Note: The data in this table is hypothetical and for illustrative purposes only. It does not represent measured experimental values for this compound.

Theoretical and Computational Studies of Glycylglycyl L Prolylglycine Beyond Conformation

Molecular Modeling of Glycylglycyl-L-prolylglycine and its Derivatives

Molecular modeling serves as a cornerstone for understanding the dynamic behavior of this compound and its derivatives at an atomic level. Through techniques such as molecular dynamics (MD) simulations, researchers can simulate the motion of the peptide over time, revealing its conformational flexibility and interactions with its environment. While specific MD studies focusing exclusively on this compound are not extensively documented, the principles and findings from studies on structurally similar peptides, particularly those containing the Gly-Pro motif, offer valuable insights.

MD simulations can elucidate the ensemble of conformations that this compound can adopt in solution. The proline residue, with its unique cyclic side chain, imposes significant conformational constraints on the peptide backbone, influencing the propensity for specific secondary structures like β-turns. For instance, studies on the Val-Pro-Gly-Gly tetrapeptide, a component of elastin, have utilized quantum molecular modeling to predict that a type II β-turn is the most probable structure. tandfonline.comnih.gov This is a common structural motif for Pro-Gly sequences. rsc.org The presence of a proline residue can also lead to cis-trans isomerization of the peptide bond preceding it, a phenomenon that can be explored using advanced simulation techniques like Gaussian accelerated molecular dynamics to overcome the high energy barrier. nih.gov

The modeling of this compound derivatives allows for a systematic investigation of how chemical modifications impact its structure and dynamics. By altering amino acid residues or modifying the termini, computational models can predict changes in conformational preferences, solubility, and interaction profiles. These predictive models are invaluable in the rational design of peptide analogs with tailored properties. The flexibility of the peptide backbone, particularly the glycine (B1666218) residues, can be significantly influenced by its solvation environment, a factor that is explicitly accounted for in MD simulations. researchgate.net

Structure-Activity Relationship (SAR) Studies via in silico Derivatization (focused on structural/chemical changes, not biological activity)

The process of in silico derivatization involves systematically modifying the structure of this compound within a computational environment. This can include:

Amino Acid Substitution: Replacing one or more of the glycine or proline residues with other natural or unnatural amino acids.

Side Chain Modification: Altering the chemical nature of the proline side chain.

Backbone Modification: Introducing changes to the peptide backbone, such as N-methylation.

Terminal Group Modification: Capping the N-terminus or C-terminus with different chemical groups.

For each derivative, computational tools can calculate a range of molecular descriptors that quantify its structural and chemical properties. These descriptors can then be correlated with potential activities, although the focus here is on the chemical changes themselves.

| Type of In Silico Derivatization | Potential Structural/Chemical Impact on this compound | Relevant Molecular Descriptors |

| Substitution of Glycine with Alanine | Increased steric hindrance, altered backbone flexibility. | Van der Waals volume, Rotatable bonds |

| Substitution of Proline with Hydroxyproline | Introduction of a hydroxyl group, potential for new hydrogen bonds. | Polar surface area, Hydrogen bond donors/acceptors |

| N-methylation of a peptide bond | Reduced hydrogen bonding capacity, altered conformational preferences. | Hydrogen bond donors, Torsional energy profiles |

| Acetylation of the N-terminus | Neutralization of the N-terminal charge, increased hydrophobicity. | Net charge, LogP |

| Amidation of the C-terminus | Removal of the C-terminal negative charge, increased stability against carboxypeptidases. | Net charge, Chemical stability descriptors |

These in silico SAR studies can guide the synthesis of promising derivatives for experimental validation, streamlining the discovery process. The insights gained from such studies are crucial for the rational design of peptides with specific structural and chemical characteristics. nih.govsemanticscholar.orgnih.govresearchgate.netemerginginvestigators.org

Prediction of this compound Chemical Reactivity and Stability

Computational chemistry offers powerful tools to predict the chemical reactivity and stability of this compound, providing insights into its degradation pathways and potential for chemical modification. Quantum mechanics (QM) calculations, particularly Density Functional Theory (DFT), are instrumental in this regard. researchgate.net

QM methods can be used to calculate fundamental properties of the peptide that govern its reactivity, such as the electron distribution, molecular orbital energies (HOMO and LUMO), and electrostatic potential. These calculations can identify the most likely sites for electrophilic or nucleophilic attack. For instance, the carbonyl carbons of the peptide bonds are potential sites for nucleophilic attack leading to hydrolysis, while the lone pairs on the nitrogen and oxygen atoms are nucleophilic centers. Studies on proline-containing dipeptides have used DFT to calculate proton affinities, which are crucial for understanding fragmentation patterns in mass spectrometry and general acid-base chemistry. wm.eduwm.edu

The stability of this compound can be assessed by computationally modeling potential degradation reactions, such as hydrolysis of the peptide bonds. By calculating the activation energies for these reactions, it is possible to predict the relative lability of each peptide bond. The peptide bond preceding the proline residue (Gly-Pro) is known to have different electronic properties and be more resistant to certain types of enzymatic cleavage compared to other peptide bonds.

Computational tools can also predict the susceptibility of the peptide to oxidation or other chemical modifications. The following table summarizes key reactivity and stability parameters that can be predicted computationally.

| Predicted Property | Computational Method | Significance for this compound |

| Proton Affinity | DFT | Indicates the most basic sites and influences behavior in acidic conditions. |

| Ionization Potential | DFT (from HOMO energy) | Relates to the ease of electron removal and susceptibility to oxidation. |

| Electron Affinity | DFT (from LUMO energy) | Relates to the ability to accept an electron and susceptibility to reduction. |

| Activation Energy for Hydrolysis | DFT, QM/MM | Predicts the rate of peptide bond cleavage and overall stability in aqueous environments. |

| Susceptibility to Radical Attack | DFT | Identifies sites vulnerable to damage by free radicals. |

These predictive studies are vital for understanding the intrinsic chemical properties of this compound and for designing more stable analogs for various applications.

Development of Force Fields and Computational Parameters for this compound Systems

The accuracy of molecular dynamics simulations is heavily dependent on the quality of the force field, which is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. The development of accurate and reliable force fields for peptides like this compound is a critical area of research.

A significant study in this area involved the experimental NMR verification of 12 different force fields for the structurally similar tetrapeptide, Gly-Pro-Gly-Gly (GPGG). This research provides a strong foundation for selecting an appropriate force field for simulations of this compound. The study compared simulation results with experimental data, including J-couplings, chemical shifts, and internuclear distances.

The performance of various commonly used force fields in reproducing the experimental data for GPGG is summarized below:

| Force Field Family | Specific Force Field | Performance for Gly-Pro-Gly-Gly |

| AMBER | AMBER99SB | Identified as the most reliable for reproducing NMR parameters. |

| AMBER | AMBER03 | Showed reasonable agreement. |

| AMBER | AMBER99, AMBER99ϕ, AMBER94 | Showed the least satisfactory agreement, tending to overstabilize helical conformations. |

| CHARMM | CHARMM27 | Showed reasonable agreement. |

| GROMOS | Multiple versions | Performance varied. |

| OPLS-AA | OPLS-AA | Performance varied. |